molecular formula C10H7IN2O2 B4915232 4-(cyanomethoxy)-3-iodo-5-methoxybenzonitrile

4-(cyanomethoxy)-3-iodo-5-methoxybenzonitrile

Cat. No.: B4915232
M. Wt: 314.08 g/mol
InChI Key: ZLPNXGODUKTURI-UHFFFAOYSA-N
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Description

4-(Cyanomethoxy)-3-iodo-5-methoxybenzonitrile is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of a cyanomethoxy group, an iodine atom, and a methoxy group attached to a benzonitrile core. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 4-(cyanomethoxy)-3-iodo-5-methoxybenzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable benzonitrile derivative.

    Introduction of Methoxy Group: A methoxy group is introduced via methylation using reagents such as methyl iodide in the presence of a base.

    Cyanomethoxy Group Addition:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow processes.

Chemical Reactions Analysis

4-(Cyanomethoxy)-3-iodo-5-methoxybenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The presence of the iodine atom makes it a suitable candidate for coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with boronic acids.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Cyanomethoxy)-3-iodo-5-methoxybenzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(cyanomethoxy)-3-iodo-5-methoxybenzonitrile depends on its specific application. In chemical reactions, the functional groups interact with reagents to form new bonds or undergo transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar compounds to 4-(cyanomethoxy)-3-iodo-5-methoxybenzonitrile include:

  • 4-(Cyanomethoxy)phenyl 4-alkoxybenzoates
  • 4-(Cyanomethoxy)-4′-alkoxyazo- and -azoxybenzenes

These compounds share the cyanomethoxy group but differ in other substituents, leading to variations in their chemical and physical properties. The presence of the iodine atom in this compound makes it particularly suitable for coupling reactions, distinguishing it from its analogs.

Properties

IUPAC Name

4-(cyanomethoxy)-3-iodo-5-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2O2/c1-14-9-5-7(6-13)4-8(11)10(9)15-3-2-12/h4-5H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPNXGODUKTURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)I)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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